2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one is a complex organic compound that features a chlorophenoxy group, a thiazole ring, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.
Azetidine Ring Formation: The azetidine ring is formed by reacting an appropriate azetidine precursor with the thiazole intermediate.
Final Coupling: The final step involves coupling the chlorophenoxy intermediate with the azetidine-thiazole intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(5-(3-methylbenzyl)-1,3-thiazol-2-yl)acetamide
- 2-(4-chlorophenoxy)-N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)acetamide
- 2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)propan-1-ol
Uniqueness
2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one is unique due to its combination of a chlorophenoxy group, a thiazole ring, and an azetidine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-16(2,22-12-5-3-11(17)4-6-12)14(20)19-9-13(10-19)21-15-18-7-8-23-15/h3-8,13H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSWZWQPSZYPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)OC2=NC=CS2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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